molecular formula C10H15NO2 B044889 (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one CAS No. 116910-11-3

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one

Cat. No. B044889
M. Wt: 181.23 g/mol
InChI Key: JOXQDNAGAGXGOK-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one, also known as DIOM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIOM is a synthetic compound that belongs to the pyrrolo[2,1-b]oxazole class of compounds.

Mechanism Of Action

The mechanism of action of (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory cytokines. By inhibiting the activity of COX-2, (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one can reduce inflammation in the body.

Biochemical And Physiological Effects

Studies have shown that (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one has several biochemical and physiological effects. (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation in the body, and reduce oxidative stress. Additionally, (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one has been shown to have neuroprotective effects, which may make it a promising therapeutic agent for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for the study of (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one. One area of future research is to further investigate its mechanism of action. Understanding how (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one works at the molecular level could lead to the development of more effective therapeutic agents. Additionally, future studies could investigate the potential use of (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. While there is still much to learn about the mechanism of action of (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one, its potential as a therapeutic agent is promising. Future research could lead to the development of more effective treatments for a variety of diseases.

Synthesis Methods

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-1H-pyrrole with 2-isopropyl-2-oxazoline in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a reducing agent to yield (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one.

Scientific Research Applications

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one is its use as an anti-inflammatory agent. Studies have shown that (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body.

properties

IUPAC Name

(3S,7aR)-7a-methyl-3-propan-2-yl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h4-5,7-8H,6H2,1-3H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXQDNAGAGXGOK-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1C(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CO[C@]2(N1C(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428116
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one

CAS RN

116910-11-3
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.